molecular formula C8H6O5 B1201593 Stipitatic acid CAS No. 4440-39-5

Stipitatic acid

Cat. No.: B1201593
CAS No.: 4440-39-5
M. Wt: 182.13 g/mol
InChI Key: ZGKNMKBZOSTFCB-UHFFFAOYSA-N
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Description

Stipitatic acid is a derivative of cyclohepta-1,3,5-triene having a carboxy group at position 1, an oxo group at position 5 and hydroxy groups at positions 3 and 6. It is a conjugate acid of a stipitatate(2-) and a stipitatate(1-). It derives from a hydride of a cyclohepta-1,3,5-triene.

Scientific Research Applications

Biosynthesis and Catabolism

Stipitatic acid, a tropolone class of fungal maleic anhydrides, undergoes a complex biosynthesis and catabolism process. This involves stepwise oxidation, interconversion of dicarboxylate and maleic anhydride, followed by decarboxylation to this compound. Understanding these biochemical pathways is crucial for insights into fungal biochemistry and potential applications in biotechnology (Al Fahad et al., 2014).

Tropolone Biosynthesis Mechanisms

This compound is part of the tropolone class, which involves aromatic rings crucial in several bioactive natural products. Studies on tropolones, including this compound, have revealed diverse biosynthetic pathways from different precursors like polyketide and terpene. This research is significant for understanding molecular biosynthesis in fungi and other organisms (Cox & Al-Fahad, 2013).

Fungal Tropolone Biosynthesis

Research into the fungal biosynthesis of this compound has identified key genes and enzymes involved in forming its tropolone nucleus. This includes genes like tropA, tropB, and tropC, and their corresponding enzymes, which are essential for the this compound biosynthesis pathway. This genetic and molecular study is pivotal for understanding fungal secondary metabolites and their potential uses (Davison et al., 2012).

Antimalarial Activity

This compound, isolated from Penicillium sp., has shown significant antimalarial activity. This is crucial for identifying new bioactive compounds with potential therapeutic applications, particularly in developing new antimalarial drugs (Iwatsuki et al., 2011).

Properties

CAS No.

4440-39-5

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

5,6-dihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid

InChI

InChI=1S/C8H6O5/c9-5-1-4(8(12)13)2-6(10)7(11)3-5/h1-3,10-11H,(H,12,13)

InChI Key

ZGKNMKBZOSTFCB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=CC1=O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=CC1=O)O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Puberulic acid is also obtainable by direct chemical synthesis, as disclosed by Johns et al., Jour. Chem. Soc. 1954, 198. According to this method, a solution of 3,4,6-trimethoxycycloheptatriene-caboxylic acid (an intermediate obtained by reacting diazoacetic ester and 1,2,4-trimethoxybenzene) in chloroform is reacted with a solution of bromine in carbon tetrachloride; the obtained precipitate is then heated in ethyl acetate, cooled in ice and then hydrolyzed with hydrobromic acid, obtaining stipitatic acid. Said stipitatic acid is then reacted with bromine, in order to obtain monobromostipitatic acid which is in turn reacted with potassium hydroxide to obtain the desired puberulic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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